An In-Depth Technical Guide to 3-Iodobenzylamine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Iodobenzylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodobenzylamine hydrochloride has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its strategic placement of an iodine atom and an amino group on a benzyl scaffold provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive technical overview of 3-Iodobenzylamine hydrochloride, delving into its chemical and physical properties, established and innovative synthetic routes, and its significant applications. With a focus on practical utility for researchers, this document provides detailed experimental protocols, in-depth analysis of its reactivity, and a thorough examination of its role in the synthesis of high-value compounds, including potent and selective adenosine receptor ligands.
Introduction
3-Iodobenzylamine hydrochloride is an aromatic organic compound characterized by a benzylamine core substituted with an iodine atom at the meta-position of the benzene ring. Supplied as a stable hydrochloride salt, this compound has garnered significant attention as a key intermediate in the synthesis of complex organic molecules. The presence of the reactive carbon-iodine bond makes it an excellent substrate for a wide array of cross-coupling reactions, while the primary amine functionality allows for diverse derivatization pathways. This unique combination of reactive sites has positioned 3-iodobenzylamine hydrochloride as a valuable tool in drug discovery, particularly in the development of therapeutic agents targeting neurological disorders, cancer, and inflammatory conditions[1]. This guide aims to provide a holistic and in-depth understanding of this versatile reagent, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. 3-Iodobenzylamine hydrochloride is typically a white to light yellow or tan crystalline powder[1][2]. Its hydrochloride salt form enhances its stability and solubility in polar solvents, including water[3].
Table 1: Physicochemical Properties of 3-Iodobenzylamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 3718-88-5 | [1][2][4] |
| Molecular Formula | C₇H₉ClIN | [1][2][4] |
| Molecular Weight | 269.51 g/mol | [1][2][4] |
| Appearance | White to light yellow/tan crystalline powder | [1][2] |
| Melting Point | 183-192 °C | [1][2] |
| Solubility | Soluble in water | [3] |
| Storage Conditions | Store at 0-8°C, keep in a dark place, inert atmosphere | [2] |
| Sensitivity | Light sensitive | [5] |
Synthesis of 3-Iodobenzylamine Hydrochloride
The synthesis of 3-Iodobenzylamine hydrochloride can be achieved through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. Two prevalent methods are detailed below.
Synthesis via Reduction of 3-Iodobenzaldehyde Oxime
This two-step method involves the initial formation of an oxime from 3-iodobenzaldehyde, followed by its reduction to the corresponding benzylamine. This approach is lauded for its high yield and the use of readily available starting materials.
Workflow Diagram:
Caption: Synthesis of 3-Iodobenzylamine hydrochloride from 3-Iodobenzaldehyde.
Experimental Protocol:
Step 1: Synthesis of 3-Iodobenzaldehyde Oxime
-
In a 100 mL three-necked flask, combine 3-iodobenzaldehyde (15.2 g, 0.1 mol), hydroxylamine hydrochloride (7.6 g, 0.11 mol), and sodium acetate (9.9 g, 0.12 mol).
-
Add 40 mL of distilled water and stir the mixture vigorously at room temperature.
-
After approximately 10 minutes, a white powdery solid will begin to form. Continue stirring for a total of 3 hours.
-
Cool the reaction flask in an ice-water bath to ensure complete precipitation.
-
Collect the white, needle-like crystals by suction filtration and wash the filter cake with a small amount of cold water.
-
Dry the product in a vacuum oven at 50°C overnight to yield 3-iodobenzaldehyde oxime (16.2 g).
Step 2: Reduction of 3-Iodobenzaldehyde Oxime and Salt Formation
-
To a suitable reaction vessel, add the 3-iodobenzaldehyde oxime from the previous step.
-
Add 50 mL of ethanol and 2.9 g of Raney nickel.
-
Introduce hydrogen gas at normal pressure and stir the mixture vigorously at room temperature for 5 hours.
-
After the reaction is complete, cool the mixture and remove the Raney nickel catalyst by suction filtration. The catalyst can be recovered for reuse.
-
To the filtrate, add a hydrochloric acid solution (e.g., 30 mL of 10% HCl) until the pH reaches 1, which will cause the precipitation of brown crystals.
-
Collect the crude product by filtration.
-
Purify the product by recrystallizing twice from ethanol (approximately 30 mL each time).
-
Collect the purified light brown product by suction filtration and dry to obtain 3-iodobenzylamine hydrochloride (yields up to 92.7% have been reported)[6].
Synthesis from 3-Iodobenzonitrile
An alternative and often more direct route involves the reduction of 3-iodobenzonitrile. This method can be advantageous due to its single-step nature for the formation of the free amine.
Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran complex (BH₃·THF) in an anhydrous solvent like diethyl ether or THF.
-
Addition of Starting Material: Slowly add a solution of 3-iodobenzonitrile in the same anhydrous solvent to the reducing agent suspension, maintaining a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup: Carefully quench the reaction with water, followed by the addition of an aqueous base (e.g., NaOH solution) to precipitate the aluminum or boron salts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 3-iodobenzylamine free base.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitated 3-Iodobenzylamine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are critical in chemical synthesis. The following section details the expected spectroscopic data for 3-Iodobenzylamine hydrochloride.
Table 2: Spectroscopic Data of 3-Iodobenzylamine Hydrochloride
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-8.0 ppm. The benzylic protons (-CH₂-) would appear as a singlet around δ 4.0 ppm, and the ammonium protons (-NH₃⁺) as a broad singlet at a variable chemical shift, typically downfield. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the iodine atom appearing at a characteristic upfield shift (around 95 ppm). The other aromatic carbons will resonate in the δ 125-145 ppm region. The benzylic carbon (-CH₂-) is expected around δ 45 ppm. |
| FT-IR | Key infrared absorption bands include N-H stretching vibrations for the ammonium group (around 3000-3200 cm⁻¹), C-H stretching for the aromatic and benzylic groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹), and the C-I stretching vibration at lower frequencies. |
| Mass Spectrometry | The mass spectrum of the free base (3-iodobenzylamine) would show a molecular ion peak (M⁺) at m/z 233. A prominent fragment would be the tropylium-like ion resulting from the loss of the amino group. The fragmentation pattern would also be influenced by the presence of the iodine atom. |
Note: Actual spectral data may vary depending on the solvent and instrument used. It is recommended to acquire and interpret spectra for each synthesized batch.
Reactivity and Key Applications
The synthetic utility of 3-Iodobenzylamine hydrochloride is primarily derived from the reactivity of its two functional groups: the primary amine and the carbon-iodine bond.
Reactivity of the Amino Group
The primary amine of 3-iodobenzylamine is nucleophilic and can participate in a wide range of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
Reactivity of the Carbon-Iodine Bond: Cross-Coupling Reactions
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making 3-iodobenzylamine hydrochloride an excellent substrate for these transformations. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
Workflow Diagram for a Generic Cross-Coupling Reaction:
Caption: General workflow for cross-coupling reactions using a 3-iodobenzylamine derivative.
5.2.1. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. While direct Sonogashira coupling of unprotected 3-iodobenzylamine can be challenging due to potential catalyst inhibition by the amine, the reaction proceeds smoothly with a protected amine, such as the N-Boc derivative.
Experimental Example (N-Boc protected):
-
To a solution of N-Boc-3-iodobenzylamine and a terminal alkyne in a suitable solvent (e.g., diethylamine or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
After workup and purification, the coupled product can be deprotected to yield the desired amino-functionalized aryl alkyne.
5.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. While 3-iodobenzylamine hydrochloride itself is an amine, its aryl iodide moiety can react with other amines, amides, or carbamates in the presence of a palladium catalyst and a suitable ligand. This reaction is particularly useful for synthesizing diarylamines or other complex nitrogen-containing structures. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed[7][8].
Application in the Synthesis of Adenosine Receptor Agonists
A paramount application of 3-Iodobenzylamine hydrochloride is in the synthesis of N⁶-(3-iodobenzyl)adenosine derivatives, which are potent and selective agonists for the A₃ adenosine receptor[6][9]. These compounds are of significant interest in drug discovery for the treatment of various diseases, including cancer and inflammatory disorders.
The synthesis typically involves the nucleophilic substitution of a halogen at the 6-position of a purine derivative with 3-iodobenzylamine.
Synthetic Scheme for N⁶-(3-Iodobenzyl)adenosine Derivatives:
Caption: Synthesis of N⁶-(3-iodobenzyl)adenosine derivatives.
This reaction is typically carried out in a polar solvent like ethanol at elevated temperatures[6]. The resulting N⁶-(3-iodobenzyl)adenosine analogues can be further modified to fine-tune their pharmacological properties.
Use in Radiolabeling
The presence of an iodine atom in 3-iodobenzylamine hydrochloride makes it a suitable precursor for radiolabeling studies. The stable iodine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for use in radiotherapy. This application is particularly relevant in the development of diagnostic and therapeutic agents in oncology and neurology.
Analytical and Purification Methods
Purification by Recrystallization
Recrystallization is a common method for purifying solid organic compounds. For 3-iodobenzylamine hydrochloride, a suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as an effective solvent for the recrystallization of this compound[6].
General Recrystallization Protocol:
-
Dissolve the crude 3-iodobenzylamine hydrochloride in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can enhance the yield.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 3-Iodobenzylamine hydrochloride. A reversed-phase HPLC method is typically employed.
Exemplary HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity[10][11].
Safety and Handling
3-Iodobenzylamine hydrochloride should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is also suspected of causing allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3].
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.
-
Skin and Body Protection: Lab coat.
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light.
Conclusion
3-Iodobenzylamine hydrochloride is a highly versatile and valuable reagent for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity, stemming from the primary amine and the carbon-iodine bond, provides a rich platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a thorough discussion of its reactivity and key applications, with a particular focus on its role in the development of adenosine receptor agonists. By understanding the principles and practical considerations outlined in this document, researchers can effectively and safely utilize 3-iodobenzylamine hydrochloride to advance their scientific objectives.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Radiolabeling and efficient synthesis of tritiated 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, a potent, selective A3 adenosine receptor agonist. Retrieved from [Link]
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S3.amazonaws.com. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Retrieved from [Link]
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SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - Optional[1H NMR]. Retrieved from [Link]
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